molecular formula C8H4BrFS B8773964 7-Bromo-6-fluorobenzo[b]thiophene

7-Bromo-6-fluorobenzo[b]thiophene

Cat. No.: B8773964
M. Wt: 231.09 g/mol
InChI Key: MZXKKTXBQTZMMK-UHFFFAOYSA-N
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Description

7-Bromo-6-fluorobenzo[b]thiophene is a halogenated derivative of benzo[b]thiophene, a heterocyclic compound featuring a fused benzene and thiophene ring system. This compound is characterized by bromine and fluorine substituents at the 7- and 6-positions, respectively, on the benzene ring. The benzo[b]thiophene scaffold is pharmacologically significant, with derivatives exhibiting diverse biological activities such as antitumor, antibacterial, and anti-inflammatory effects .

Properties

Molecular Formula

C8H4BrFS

Molecular Weight

231.09 g/mol

IUPAC Name

7-bromo-6-fluoro-1-benzothiophene

InChI

InChI=1S/C8H4BrFS/c9-7-6(10)2-1-5-3-4-11-8(5)7/h1-4H

InChI Key

MZXKKTXBQTZMMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C=CS2)Br)F

Origin of Product

United States

Comparison with Similar Compounds

4-Bromobenzo[b]thiophene

  • Substituents : Bromine at the 4-position.
  • Physical Properties : Boiling point = 144°C (at 20 Torr), density = 1.649 g/cm³ .
  • Reactivity: Bromine at the 4-position allows for further functionalization via Suzuki-Miyaura cross-coupling, but its electron-withdrawing effect is less pronounced compared to the 6-fluoro group in 7-Bromo-6-fluorobenzo[b]thiophene .
  • Biological Activity : Less potent in tubulin polymerization inhibition compared to 3-aroyl-2-aryl derivatives, highlighting the importance of substituent positioning .

6-Fluorobenzo[b]thiophene

  • Substituents : Fluorine at the 6-position.
  • Electronic Effects : Fluorine’s electronegativity increases the compound’s polarity, improving solubility and binding interactions with biological targets .
  • Applications : Fluorinated derivatives are often prioritized in drug design for enhanced metabolic stability and bioavailability .

3-Aroyl-2-arylbenzo[b]thiophene

  • Substituents : Aroyl and aryl groups at the 3- and 2-positions.
  • Biological Significance: This substitution pattern is critical for tubulin-binding activity, as seen in combretastatin A-4 analogues.

Data Table: Comparative Properties of Benzo[b]thiophene Derivatives

Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Biological Activity
This compound* ~231.1 N/A ~1.6 (predicted) Antitumor, enzyme inhibition
4-Bromobenzo[b]thiophene 213.1 144 (20 Torr) 1.649 Intermediate for further coupling
6-Fluorobenzo[b]thiophene 152.2 N/A N/A Improved metabolic stability
3-Aroyl-2-arylbenzo[b]thiophene ~300–350 N/A ~1.2–1.4 Tubulin polymerization inhibition

*Predicted properties based on structural analogs.

Research Findings on Substituent Effects

  • Biological Selectivity : Fluorine at the 6-position may reduce off-target interactions compared to bulkier substituents, as seen in antipsychotic and anti-inflammatory agents .
  • Synthetic Flexibility : Bromine’s versatility in cross-coupling reactions (e.g., Suzuki-Miyaura) allows this compound to serve as a precursor for diverse analogues .

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